molecular formula C13H10N2 B1354936 4-(6-Methyl-2-pyridyl)benzonitrile CAS No. 142161-54-4

4-(6-Methyl-2-pyridyl)benzonitrile

Cat. No. B1354936
CAS RN: 142161-54-4
M. Wt: 194.23 g/mol
InChI Key: RYSJIZPKKIDHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methyl-2-pyridyl)benzonitrile, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a versatile compound that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Scientific Research Applications

Synthesis and Structural Studies

4-(6-Methyl-2-pyridyl)benzonitrile and its derivatives have been utilized in the synthesis of various complexes and materials. For instance, its reactions have led to the formation of zwitterionic complexes involving N(py)MCl3− moieties with metals such as Pt(II) and Pd(II), which were structurally elucidated by single-crystal X-ray work (Viola et al., 2018). Additionally, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been synthesized for studying their liquid crystalline behavior and photophysical properties, showing potential as mesogens and blue-emitting materials (Ahipa et al., 2014).

Coordination Chemistry

In coordination chemistry, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been used to develop novel coordination polymers. For example, its hydrothermal hydrolysis with other compounds led to coordination polymers exhibiting strong fluorescent emission, highlighting its potential in photonic applications (Zhang et al., 2003).

Anticancer Activity and DNA Binding

Some compounds derived from 4-(6-Methyl-2-pyridyl)benzonitrile have demonstrated potential anticancer activity. A particular derivative was found to exhibit antitumor activity against U937 cancer cells, along with DNA binding properties, as determined by fluorescence and molecular docking studies (Bera et al., 2021).

Electroluminescence and Electronic Applications

Certain derivatives have been explored for their electroluminescence properties. For instance, a study on new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles revealed their potential as luminescent materials suitable for electronic applications due to their suitable energy levels and band gaps (Ahipa et al., 2014).

Medicinal Chemistry and PET Imaging

In medicinal chemistry, derivatives have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, demonstrating potential as PET imaging agents (Shimoda et al., 2016).

properties

IUPAC Name

4-(6-methylpyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-3-2-4-13(15-10)12-7-5-11(9-14)6-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSJIZPKKIDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-2-pyridyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.